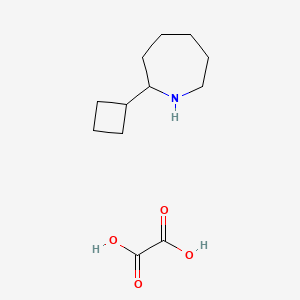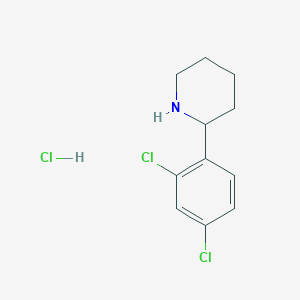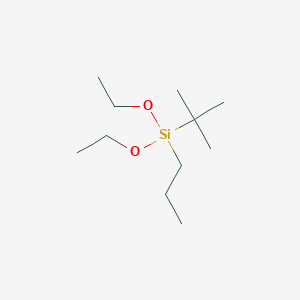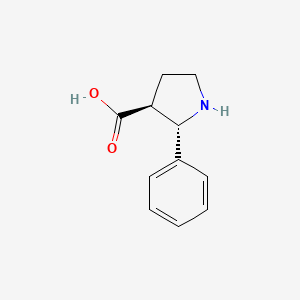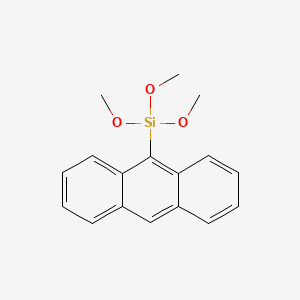![molecular formula C19H29N5O2Si B6590751 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1187595-88-5](/img/structure/B6590751.png)
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H29N5O2Si and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the formation of the pyrazole ring followed by the pyrrolopyrimidine structure. The synthesis might involve the use of catalysts, controlled temperature, and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production would likely focus on optimizing the yield and purity of the compound. Methods such as high-performance liquid chromatography (HPLC) and other purification techniques could be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at various functional groups, altering its chemical structure and properties.
Reduction: Reduction reactions could target the nitro or carbonyl groups within the compound.
Substitution: Substitution reactions might involve the replacement of functional groups such as hydroxyl, amino, or ethoxy groups.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing or reducing agents are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice are crucial to guide these reactions toward the desired products.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For instance, oxidation might yield different ketones or aldehydes, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can serve as a building block for synthesizing more complex molecules, useful in drug development and materials science.
Biology: Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential as a pharmacophore in drug design, possibly targeting specific pathways or receptors in disease treatment.
Industry: In the industrial sector, it could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets. This might involve binding to receptors, inhibiting enzyme activity, or altering the structure and function of proteins. The pathways involved could include signal transduction cascades, metabolic pathways, or regulatory mechanisms within cells.
Comparison with Similar Compounds
4-(1-(1-methoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound differs by the substitution of a methoxy group, which could alter its chemical reactivity and biological activity.
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Replacing the trimethylsilyl group with an ethoxy group might affect its solubility and interaction with biological targets.
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(dimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: The dimethylsilyl substitution could influence the compound's stability and reactivity in various conditions.
Properties
IUPAC Name |
2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-12-16(11-22-24)18-17-7-8-23(19(17)21-13-20-18)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEVMRSTXLNHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=C3C=CN(C3=NC=N2)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6590670.png)
![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)
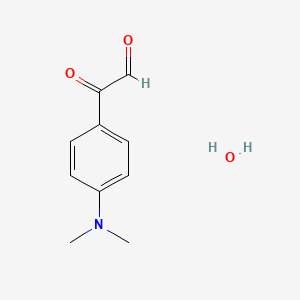
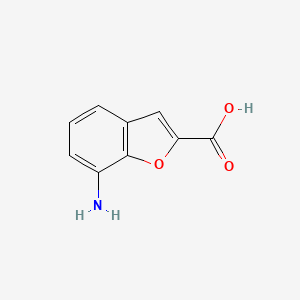
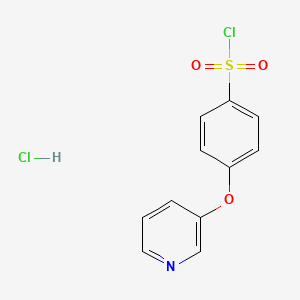
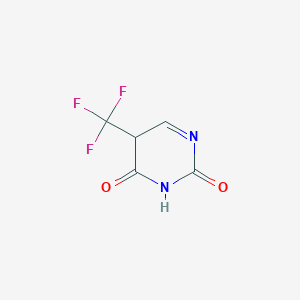
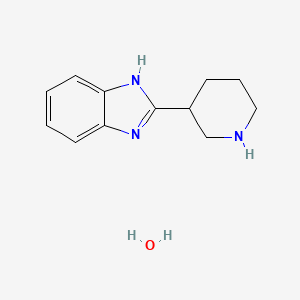
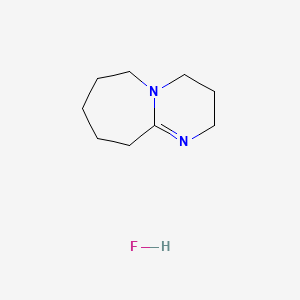
![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)
